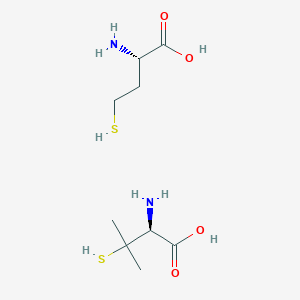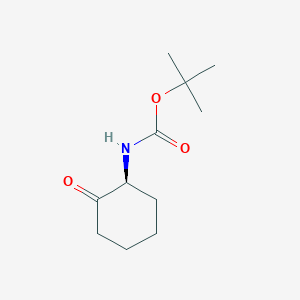
L-Homocysteine-D-penicillamine Disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homocysteine-D-penicillamine Disulfide is a biochemical used for proteomics research . It is also known by its synonyms: D-Penicillamine disulfide, 3,3’-Dithiobis (2-amino-3-methylbutanoic acid), 3,3’-Dithiodi-D-valine, S,S’-Bi (D-penicillamine) .
Synthesis Analysis
The synthesis of this compound was carried out according to the method described by Crawhall et al . In an attempt to remove bound homocyst(e)ine, D-penicillamine was given to three patients with pyridoxine-nonresponsive homocystinuria .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various sulfur-containing amino acids . The sulfur-containing amino acids and their derivatives in biological samples are quantified sensitively using high-performance liquid chromatography methods coupled with various detection methods .Chemical Reactions Analysis
Homocysteine, one of the sulfur-containing amino acids, is a representative intermediate metabolite of methionine (Met) in the cysteine (Cys) biosynthetic pathway . Homocysteine is remethylated to Met by Met synthase or betaine-Hcy methyltransferase (transmethylation), and Met is transmethylated to Hcy via several steps .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are complex and involve various sulfur-containing amino acids . The sulfur-containing amino acids and their derivatives in biological samples are quantified sensitively using high-performance liquid chromatography methods coupled with various detection methods .Scientific Research Applications
Analytical Chemistry Applications : A method has been developed for determining D-penicillamine, homocysteine, and their disulfides in human plasma and urine. This involves high-performance liquid chromatography with a dual electrochemical detector, useful in studying homocystinuria and the treatment effects of D-penicillamine (Rabenstein & Yamashita, 1989).
Clinical Chemistry : Plasma total homocysteine measurements using HPLC with coulometric detection have shown significant implications in understanding the risk factors for stroke, peripheral vascular disease, deep venous thrombosis, and coronary disease (Martin, Tsakas-Ampatzis, Bartlett, & Jones, 1999).
Pharmacology and Metabolism : D-penicillamine's metabolism involves its conversion into various forms, including homocysteine-penicillamine disulfide. This has been studied in patients with rheumatoid arthritis, cystinuria, and Wilson's disease, helping to understand the drug's pharmacologic effects (Perrett, 1981).
Peptide Chemistry : Research has explored the use of cysteine and penicillamine disulfides in directing the oxidative folding of peptides. This has implications in developing multicyclic peptide therapeutics and ligands (Zheng, Zhai, Zhao, & Wu, 2015).
Medical Research : D-Penicillamine has been shown to effectively reduce plasma protein-bound homocysteine in patients with homocystinuria, suggesting its potential therapeutic application in such conditions (Kang, Wong, & Curley, 1982).
Chemical Kinetics and Reaction Studies : The thiol/disulfide exchange reactions of penicillamine with cystine and related disulfides have been studied using nuclear magnetic resonance, which has implications for understanding chemical reaction mechanisms and dynamics (Thériault & Rabenstein, 1985).
Pharmacokinetic Research : Studies have shown that certain aminothiols, including D-penicillamine and homocysteine, have the capacity to sequester acetaldehyde, which is significant in understanding the interactions of these compounds in pharmacological contexts (Nagasawa, Elberling, & Demaster, 1980).
Mechanism of Action
Penicillamine is a chelating agent used in the treatment of Wilson’s disease. It also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;(2S)-2-amino-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7)/t2*3-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNGZKHWVYRKG-RUCXOUQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.C(CS)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)



![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
